2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid
Description
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-based carboxylic acid derivative characterized by a 3-bromophenyl substituent at the 2-position of the thiazole ring. The bromine atom introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .
Properties
IUPAC Name |
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCRSZLCNDGRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277767 | |
| Record name | 2-(3-Bromophenyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851879-29-3 | |
| Record name | 2-(3-Bromophenyl)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851879-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related thiazole-acetic acid derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Substituent Effects and Functional Implications
Halogenated Aryl Groups
- 3-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability in the target compound. Fenclozic acid’s 4-chlorophenyl group is associated with anti-inflammatory activity, suggesting that bromine substitution could modulate potency or selectivity .
- 4-Bromothiophen-2-yl : The thiophene ring in ’s compound introduces a sulfur atom, which alters electronic conjugation and may enhance binding to metal ions or sulfur-containing biological targets .
Electron-Donating Groups
Amino and Heterocyclic Modifications
- 5-Chloropyridin-2-yl amino: The pyridine ring and amino group in ’s compound enable hydrogen bonding and coordination chemistry, broadening its utility in drug design .
- Isobutyrylamino: This substituent () adds a branched aliphatic chain, likely improving solubility in nonpolar solvents and serving as a synthetic intermediate .
Biological Activity
The compound 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid , also known by its CAS number 851879-29-3 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : CHBrN OS
- Molecular Weight : 298.16 g/mol
- CAS Number : 851879-29-3
The structure features a thiazole ring substituted with a bromophenyl group and an acetic acid moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial and fungal strains using methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays.
Antibacterial Activity
In a study comparing the antibacterial effects of thiazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated inhibition zones ranging from 12 mm to 39 mm against various strains, with MIC values between 25 to 200 μg/ml .
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/ml) |
|---|---|---|
| Escherichia coli | 39 | 25 |
| Klebsiella pneumoniae | 35 | 50 |
| Staphylococcus aureus | 12 | >200 |
| Candida albicans | 30 | 100 |
Antifungal Activity
The compound also demonstrated antifungal activity, particularly against Candida albicans, with notable inhibition observed in the growth of this yeast . The antifungal efficacy was assessed using similar methodologies as for the antibacterial tests.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways. The thiazole ring is thought to play a pivotal role in binding to target sites within bacterial cells, thereby inhibiting their growth and replication .
Structure-Activity Relationship (SAR)
SAR studies suggest that the presence of the bromophenyl group enhances the lipophilicity and overall bioactivity of the compound. Modifications on the thiazole ring and acetic acid moiety can significantly influence the antimicrobial potency. For instance, substitution patterns on the phenyl ring have been shown to correlate with increased activity against specific pathogens .
Case Study 1: Synthesis and Evaluation
A detailed synthesis of thiazole derivatives including this compound was reported in a study where various substitutions were explored. The synthesized compounds were evaluated for their antimicrobial properties against standard strains such as E. coli and A. niger. The study concluded that compounds with electron-withdrawing groups showed enhanced activity compared to those without .
Case Study 2: Comparative Analysis
In another investigation focusing on thiazole-based compounds, researchers compared the efficacy of several derivatives including our compound against multiple bacterial strains. Results indicated that while traditional antibiotics like ciprofloxacin showed some resistance patterns, thiazole derivatives maintained potent activity across all tested strains, making them promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-bromophenyl-substituted precursors with thiourea derivatives. A typical protocol involves refluxing 2-(3-bromobenzoyl)-N-substituted hydrazinecarbothioamides in ethanol with catalytic acetic acid. Optimization includes adjusting reaction time (6–12 hours) and temperature (80–100°C) to balance yield (60–75%) and purity. Monitoring via TLC and using column chromatography (silica gel, ethyl acetate/hexane) for purification are critical steps .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : After acid-base extraction to remove unreacted starting materials, column chromatography (silica gel, 60–120 mesh) with a gradient of ethyl acetate in hexane (10–30% v/v) is effective. Recrystallization from ethanol/water (1:3) at 4°C enhances purity (>95%, confirmed by HPLC). Centrifugation at 10,000 rpm for 10 minutes ensures removal of particulate impurities .
Q. How can analytical techniques like NMR and FTIR be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR (400 MHz, DMSO-d6): A singlet at δ 3.85 ppm (2H, -CH2COOH), a multiplet at δ 7.35–8.10 ppm (4H, aromatic protons), and a broad peak at δ 12.20 ppm (1H, -COOH) confirm the acetic acid and thiazole moieties.
- FTIR : Strong bands at 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N thiazole), and 690 cm⁻¹ (C-Br) validate functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 3-bromophenyl group in thiazole ring formation?
- Methodological Answer : The bromine atom at the meta position stabilizes the intermediate thioamide via resonance, facilitating cyclization. Density Functional Theory (DFT) calculations show a lower activation energy (ΔG‡ ≈ 45 kJ/mol) for brominated derivatives compared to non-halogenated analogs. Substituent effects on electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the α-carbon, promoting nucleophilic attack by sulfur .
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray analysis (monoclinic, P21/c) reveals a dihedral angle of 12.5° between the thiazole and phenyl rings, indicating partial conjugation. Strong O-H···N hydrogen bonds (2.65 Å) between the carboxylic acid and thiazole nitrogen stabilize the crystal lattice. Packing diagrams show π-π stacking (3.8 Å) between adjacent bromophenyl groups, influencing solubility .
Q. What strategies are used to evaluate the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Enzyme assays : Inhibitory activity against cyclooxygenase-2 (COX-2) is tested using a fluorometric kit (IC50 determination).
- Molecular docking : AutoDock Vina simulates binding to COX-2’s active site (PDB: 5KIR), with scoring functions prioritizing hydrogen bonds with Arg120 and hydrophobic interactions with Val349.
- Cell-based studies : Cytotoxicity in HEK293 cells (MTT assay) at 10–100 µM identifies non-toxic concentrations for further testing .
Q. How can researchers resolve contradictions in reported reactivity data for analogs with different substituents on the phenyl ring?
- Methodological Answer : Systematic SAR studies compare electron-withdrawing (-Br, -NO2) and electron-donating (-OCH3) groups. For example, para-methoxy analogs show reduced thiazole ring stability (TGA decomposition at 150°C vs. 210°C for brominated derivatives). Conflicting solubility data (e.g., in DMSO) are addressed by Hansen solubility parameter modeling, which accounts for halogen polarity .
Q. What computational methods predict the compound’s pharmacokinetic properties, such as logP or bioavailability?
- Methodological Answer :
- logP calculation : ChemAxon software estimates a logP of 2.1, indicating moderate lipophilicity.
- ADMET prediction : SwissADME predicts high intestinal absorption (HIA >80%) but low blood-brain barrier penetration (BBB score: 0.12).
- Metabolic stability : CYP3A4-mediated oxidation is simulated using Schrödinger’s QikProp, identifying the thiazole ring as a potential site of Phase I metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
